N-{4-[(E)-N''-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE
Description
N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a nitrocarbamimidamido group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety
Properties
IUPAC Name |
N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c15-14(18-19(21)22)17-12-8-6-11(7-9-12)16-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,20)(H3,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPSCWWYFLJPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps One common method starts with the preparation of the nitrocarbamimidamido intermediate, which is then reacted with a phenyl derivativeThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of succinate dehydrogenase, leading to disruption of cellular respiration in fungi .
Comparison with Similar Compounds
Similar Compounds
- N-Phenylcyclohexanecarboxamide
- N-(4-Methyl-1-piperazinyl)phenylcyclohexanecarboxamide
- N-(4-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide
Uniqueness
N-{4-[(E)-N’'-NITROCARBAMIMIDAMIDO]PHENYL}CYCLOHEXANECARBOXAMIDE is unique due to its specific nitrocarbamimidamido group, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications where other similar compounds may not be as effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
